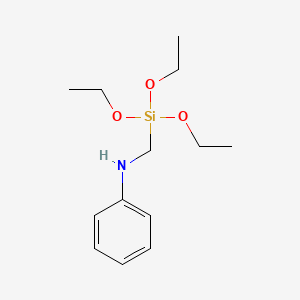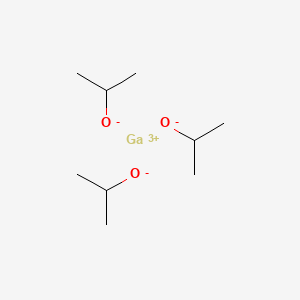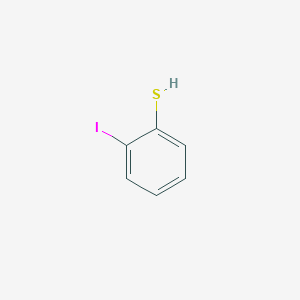
2-Iodothiophenol
Vue d'ensemble
Description
2-Iodothiophenol is an organosulfur compound with the molecular formula C6H5IS It is a derivative of thiophenol, where the hydrogen atom at the second position of the thiophene ring is replaced by an iodine atom
Applications De Recherche Scientifique
2-Iodothiophenol has diverse applications in scientific research:
Safety and Hazards
Mécanisme D'action
Target of Action
2-Iodothiophenol (2-IT) is an organic compound that acts as an activator . It is commonly used in organic synthesis reactions such as halogenation reactions and Suzuki coupling reactions . The primary targets of 2-IT are the reactants in these reactions, where it acts to accelerate the reaction rate or induce a specific reaction .
Mode of Action
The mode of action of 2-IT is primarily related to its structure and properties . The molecule contains three important components: a thiophene ring, an iodine atom, and a thiol group .
- The thiophene ring in 2-IT has electrophilic properties. It contains five π electrons, which can provide additional electron donors, facilitating reactions with other electrophilic reagents .
- The iodine atom in 2-IT has good leaving group properties. Its electronegativity is relatively low, and when the iodine ion leaves, it can form a relatively stable anion, thereby accelerating the reaction .
- The thiol group in 2-IT is a strong reducing agent. The sulfur atom in the thiol group has a lower electronegativity and can participate in some reduction reactions by providing electrons or negative charges .
Biochemical Pathways
2-IT is involved in various organic reactions due to its electrophilic nature, leaving group properties, and reducing properties . It is commonly used as a catalyst in halogenation reactions, such as the bromination and iodination of hydrocarbons . 2-IT can react with electrophilic reagents to form intermediates with good electrophilic properties, thereby accelerating halogenation reactions . In addition, 2-IT can also be used as a ligand in Suzuki coupling reactions, promoting the progress of coupling reactions .
Result of Action
The result of 2-IT’s action is the acceleration of the reaction rate and the induction of specific reactions . Through its application in organic synthesis, a series of important organic compounds can be synthesized and transformed .
Analyse Biochimique
Biochemical Properties
2-Iodothiophenol has been used in the synthesis of 2-substituted benzo[b]thiophenes via a Pd-catalyzed coupling with phenylacetylene . The resulting 2-substituted benzo[b]thiophenes have been found to exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand .
Molecular Mechanism
The molecular mechanism of this compound involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction with phenylacetylene . This reaction leads to the formation of 2-substituted benzo[b]thiophenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodothiophenol can be synthesized through several methods. One common approach involves the iodination of thiophenol using iodine and a suitable oxidizing agent. Another method includes the palladium-catalyzed coupling of this compound with phenylacetylene, which has been shown to produce 2-substituted benzo[b]thiophenes in moderate to good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form complex organic molecules.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides.
Coupling Reactions: Palladium catalysts, bases, and ligands are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Various substituted thiophenols.
Coupling Reactions: 2-substituted benzo[b]thiophenes.
Oxidation: Disulfides.
Reduction: Thiolates.
Comparaison Avec Des Composés Similaires
Thiophenol: Lacks the iodine substituent and has different reactivity.
2-Bromothiophenol: Similar structure but with a bromine atom instead of iodine.
2-Chlorothiophenol: Contains a chlorine atom instead of iodine.
Uniqueness: 2-Iodothiophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make this compound particularly useful in specific synthetic applications .
Propriétés
IUPAC Name |
2-iodobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCQWGVJOPBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 2-Iodothiophenol in organic chemistry?
A1: this compound serves as a versatile building block for constructing various heterocyclic compounds. One significant application involves its palladium-catalyzed cross-coupling reactions. For instance, reacting this compound with furfural tosylhydrazones under palladium catalysis yields polysubstituted benzothiophenes []. This reaction proceeds through a 2-furylmethylene palladium iodide intermediate, followed by furan ring opening and subsequent ring closure to form the benzothiophene structure. Additionally, this compound reacts with phenylacetylene in a palladium-catalyzed Sonogashira type cross-coupling to yield 2-substituted benzo[b]thiophenes []. These reactions highlight the utility of this compound in synthesizing valuable benzothiophene derivatives, which hold potential applications in materials science and medicinal chemistry.
Q2: Can you elaborate on the mechanism of this compound's involvement in the synthesis of 1,4-benzothiazepin-5-ones?
A2: this compound plays a crucial role in synthesizing 1,4-benzothiazepin-5-ones through a domino ring-opening/carboxamidation reaction with N-tosyl aziridines [, ]. The reaction commences with the nucleophilic attack of the thiol group of this compound onto the aziridine ring, leading to ring opening. Subsequently, a palladium catalyst mediates the coupling between the aryl iodide moiety of this compound and the nitrogen atom, forming a new carbon-nitrogen bond. This intramolecular carboxamidation step ultimately generates the seven-membered 1,4-benzothiazepin-5-one ring system.
Q3: How does this compound contribute to the synthesis of thiochroman-4-one derivatives?
A3: this compound participates in a palladium-catalyzed carbonylative heteroannulation reaction with allenes and carbon monoxide to produce thiochroman-4-ones []. The reaction initiates with the regioselective addition of the sulfur atom of this compound to the more electrophilic carbon of the allene. This is followed by oxidative addition of palladium to the carbon-iodine bond, generating an arylpalladium species. Carbon monoxide insertion then occurs, and subsequent intramolecular cyclization forms the six-membered thiochroman-4-one ring. The regioselectivity of the initial allene addition is primarily governed by electronic factors, favoring the formation of a specific thiochroman-4-one isomer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


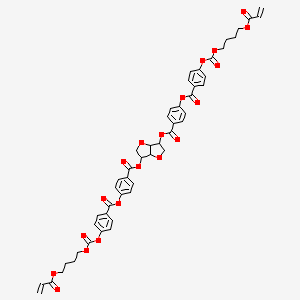
![3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde](/img/structure/B3069250.png)
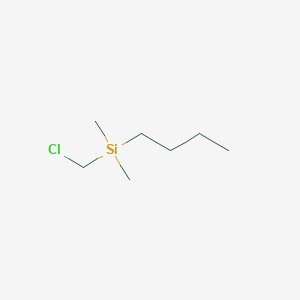
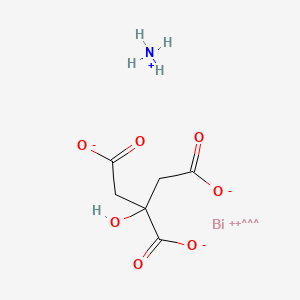
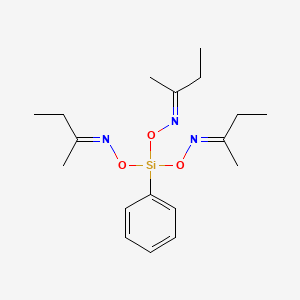

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)
